molecular formula C6H6FN3O B13119988 4-Fluoropicolinohydrazide

4-Fluoropicolinohydrazide

Cat. No.: B13119988
M. Wt: 155.13 g/mol
InChI Key: JYLMQQXIFQEBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoropicolinohydrazide is an organic compound with the molecular formula C6H6FN3O It is a derivative of picolinohydrazide, where a fluorine atom is substituted at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropicolinohydrazide typically involves the reaction of 4-fluoropyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropicolinohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-Fluoropicolinohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be employed in the study of enzyme inhibitors and other biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoropicolinohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    5-Fluoropicolinohydrazide: Similar structure but with the fluorine atom at the fifth position.

    4-Fluoropyridine-2-carboxylic acid: A precursor in the synthesis of 4-Fluoropicolinohydrazide.

    Picolinohydrazide: The parent compound without the fluorine substitution.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. This substitution can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H6FN3O

Molecular Weight

155.13 g/mol

IUPAC Name

4-fluoropyridine-2-carbohydrazide

InChI

InChI=1S/C6H6FN3O/c7-4-1-2-9-5(3-4)6(11)10-8/h1-3H,8H2,(H,10,11)

InChI Key

JYLMQQXIFQEBEV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.